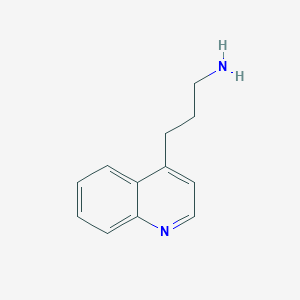

3-(Quinolin-4-YL)propan-1-amine

Descripción general

Descripción

3-(Quinolin-4-YL)propan-1-amine is an organic compound with the molecular formula C12H14N2. It consists of a quinoline ring attached to a propanamine chain. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, which imparts unique chemical properties to the compound.

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence several biochemical pathways, leading to a range of downstream effects .

Result of Action

Quinoline derivatives are known to have a broad range of biological and pharmacological activities .

Análisis Bioquímico

Biochemical Properties

Quinoline, a structural component of this compound, is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and can involve both covalent and non-covalent bonds .

Cellular Effects

Quinoline derivatives have been shown to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-4-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of 4-quinolinecarboxaldehyde with 3-aminopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

3-(Quinolin-4-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

3-(Quinolin-4-YL)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A parent compound with a similar structure but without the propanamine chain.

Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.

Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

3-(Quinolin-4-YL)propan-1-amine is unique due to the presence of both the quinoline ring and the propanamine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

3-(Quinolin-4-YL)propan-1-amine, with the molecular formula C₁₂H₁₄N₂, is a compound featuring a quinoline ring attached to a propanamine chain. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives can modulate cellular processes through several mechanisms:

- Enzyme Interaction : Quinoline compounds often act as enzyme inhibitors or activators, influencing metabolic pathways.

- Gene Expression Modulation : They can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

- Cell Signaling Pathways : These compounds may impact cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

The unique structure of this compound allows it to participate in various biochemical interactions:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in biological assays.

- Stability : It exhibits stability under physiological conditions, making it suitable for in vitro and in vivo studies.

Biological Activities

Research has demonstrated that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, they have shown effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of critical metabolic enzymes.

Anticancer Properties

This compound has been evaluated for its anticancer potential. It has been reported to inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. For example, it may interact with proteins involved in cell cycle regulation or apoptosis.

Antimalarial Activity

Given the historical context of quinoline derivatives in malaria treatment (e.g., chloroquine), there is ongoing research into their efficacy against Plasmodium species. Preliminary studies suggest that this compound could exhibit antimalarial activity through similar mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study published in Cancer Research demonstrated that compounds similar to this compound inhibited the growth of B-cell lymphoma cells by downregulating the c-MYC oncogene .

- Antimicrobial Evaluation : In a screening study, various quinoline derivatives were tested against multi-drug resistant bacterial strains, showing promising results for this compound .

- In Vitro Studies : A recent pharmacological assessment indicated that modifications to the quinoline structure significantly influence the compound's biological activity, underscoring the importance of structure-function relationships in drug design .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-quinolin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONADHCZDIKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.